N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide
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Overview
Description
N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide is a synthetic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide typically involves the reaction of 3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-carbaldehyde with ethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline production .
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen derivatives .
Scientific Research Applications
N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A similar chromen derivative with notable fluorescent properties.
4-methyl-2-oxo-2H-chromen-7-yl: Another chromen derivative with antimicrobial activity.
Uniqueness
N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide stands out due to its unique combination of a chromen core with a phenylmethoxy group and an ethanimidamide moiety.
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C24H20N2O4/c1-15(25)26-18-9-12-21-20(13-18)22(27)23(28)24(30-21)17-7-10-19(11-8-17)29-14-16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H2,25,26) |
InChI Key |
CXXDPMNCCOHJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4)N |
Origin of Product |
United States |
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